molecular formula C2H4N2 B13418476 2,3-Diazabutadiene CAS No. 503-27-5

2,3-Diazabutadiene

Cat. No.: B13418476
CAS No.: 503-27-5
M. Wt: 56.07 g/mol
InChI Key: NBHLEUNJGNIKRR-UHFFFAOYSA-N
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Description

2,3-Diazabutadiene is an organic compound with the molecular formula C₂H₄N₂ It is a member of the diazabutadiene family, which are characterized by the presence of two nitrogen atoms within a butadiene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diazabutadiene can be synthesized through several methods. One common approach involves the condensation of glyoxal with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature. Another method involves the reaction of formaldehyde with hydrazine, producing this compound as a product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors to ensure consistent production and higher yields.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diazabutadiene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can participate in substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various substituted diazabutadienes, hydrazine derivatives, and oxides .

Scientific Research Applications

2,3-Diazabutadiene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-diazabutadiene exerts its effects involves its ability to form stable complexes with metals. These complexes can participate in various catalytic processes, including the cleavage of bonds such as B–B bonds in diboron compounds. The reaction mechanism is typically concerted, meaning it proceeds without the formation of radical intermediates .

Comparison with Similar Compounds

  • 1,2-Diazabutadiene
  • 1,3-Diazabutadiene
  • 1,4-Diazabutadiene

Comparison: 2,3-Diazabutadiene is unique due to its specific nitrogen positioning within the butadiene framework, which influences its reactivity and the types of reactions it can undergo. Compared to other diazabutadienes, this compound is particularly effective in forming stable metal complexes and participating in cycloaddition reactions .

Properties

CAS No.

503-27-5

Molecular Formula

C2H4N2

Molecular Weight

56.07 g/mol

IUPAC Name

N-(methylideneamino)methanimine

InChI

InChI=1S/C2H4N2/c1-3-4-2/h1-2H2

InChI Key

NBHLEUNJGNIKRR-UHFFFAOYSA-N

Canonical SMILES

C=NN=C

Origin of Product

United States

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